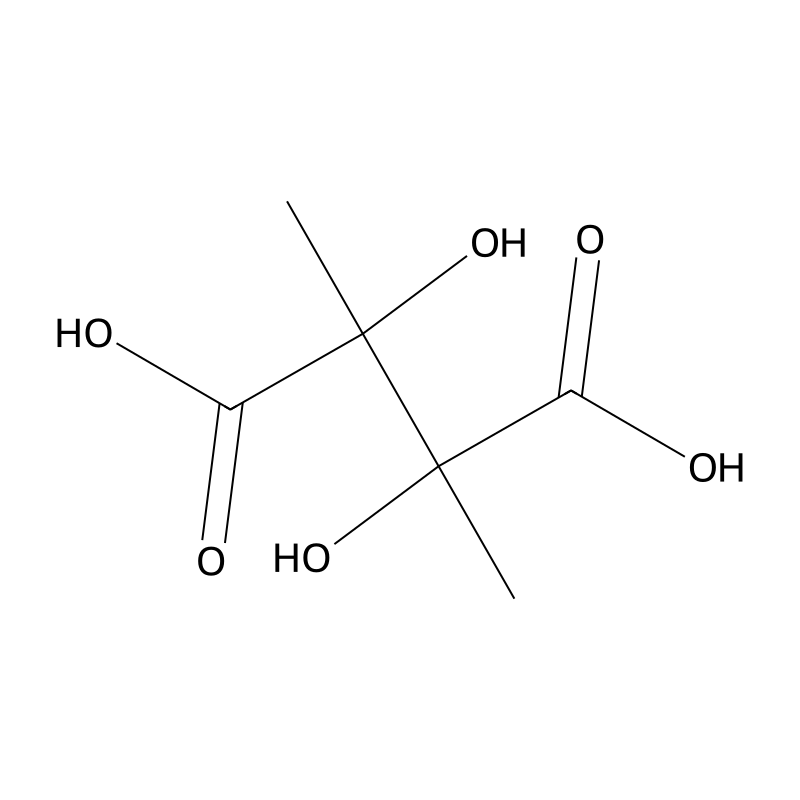

2,3-dihydroxy-2,3-dimethylbutanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical identification and properties

Scientific databases such as PubChem provide information on the structure, chemical formula (C6H10O6), and InChI code for Butanedioic acid, 2,3-dihydroxy-2,3-dimethyl- but do not explicitly mention research applications [].

Spectroscopic data

Resources like SpectraBase offer spectral data, such as 13C NMR, which can be helpful for researchers in characterizing and identifying the molecule.

2,3-Dihydroxy-2,3-dimethylbutanedioic acid, also known as dimethyl tartaric acid, is a dihydroxy derivative of butanedioic acid with the molecular formula and a molecular weight of approximately 178.14 g/mol. This compound features two hydroxyl groups and two methyl substituents on the butanedioic acid backbone, contributing to its unique chemical properties and biological activities. Its structure can be represented as follows:

textOH |HO—C—C—COOH | CH3

The compound is often utilized in various chemical syntheses and has applications in both organic chemistry and biochemistry.

- Esterification: The hydroxyl groups can react with alcohols to form esters, which are useful intermediates in organic synthesis.

- Amidation: Reaction with amines leads to the formation of amides, which are significant in synthesizing peptidomimetics.

- Cyanohydrin Synthesis: A multi-step process starting from 3-hydroxy-3-methyl-2-butanone involves cyanohydrin formation followed by hydrolysis to yield 2,3-dihydroxy-2,3-dimethylbutanedioic acid .

This compound exhibits notable biological activities, including:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential health benefits.

- Inhibition of Enzymatic Activity: Studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for therapeutic applications .

Several methods are available for synthesizing 2,3-dihydroxy-2,3-dimethylbutanedioic acid:

- Cyanohydrin Synthesis: This involves using 3-hydroxy-3-methyl-2-butanone as a starting material. The process includes forming a cyanohydrin followed by hydrolysis to yield the desired compound .

- Resolution of Racemic Mixtures: Chemoenzymatic approaches can isolate specific stereoisomers through enzymatic reductions and transformations.

- Direct Hydrolysis: Some synthetic routes involve direct hydrolysis of precursors containing the appropriate functional groups.

The applications of 2,3-dihydroxy-2,3-dimethylbutanedioic acid are diverse:

- Food Industry: It is used as a food additive due to its stabilizing properties.

- Pharmaceuticals: The compound serves as a building block for various pharmaceuticals and peptidomimetics.

- Organic Synthesis: It plays a critical role in asymmetric synthesis and the preparation of enantiomerically enriched compounds.

Studies have demonstrated that 2,3-dihydroxy-2,3-dimethylbutanedioic acid interacts with various biological molecules:

- Protein Binding: Research indicates that this compound can bind to proteins, influencing their activity and stability.

- Cellular Uptake: Investigations into its cellular uptake mechanisms reveal potential pathways for therapeutic delivery .

Several compounds share structural similarities with 2,3-dihydroxy-2,3-dimethylbutanedioic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tartaric Acid | Natural occurrence in grapes; exists as enantiomers. | |

| 2,3-Dimethyltartaric Acid | Similar structure; used in food and pharmaceuticals. | |

| 2-Hydroxybutanoic Acid | Lacks the additional methyl groups; simpler structure. | |

| Dimethylsuccinic Acid | Contains two carboxylic acid groups; different functional properties. |

The presence of two hydroxyl groups and two methyl groups distinguishes 2,3-dihydroxy-2,3-dimethylbutanedioic acid from its counterparts, enhancing its reactivity and biological activity.

Classical Organic Synthesis Approaches

The synthesis of 2,3-dihydroxy-2,3-dimethylbutanedioic acid through classical organic chemistry methodologies represents a well-established area of synthetic chemistry that has evolved significantly over the past several decades. These approaches primarily focus on the strategic construction of the target molecule through carefully designed reaction sequences that ensure both stereochemical control and synthetic efficiency.

Diastereoselective Hydroxylation Techniques

Diastereoselective hydroxylation techniques constitute a cornerstone of modern organic synthesis for the preparation of 2,3-dihydroxy-2,3-dimethylbutanedioic acid and related vicinal diol compounds. The most prominent approach involves the cyanohydrin synthesis pathway, which was comprehensively investigated by Powell and colleagues [1] [2]. This methodology begins with 3-hydroxy-3-methyl-2-butanone as the starting material and proceeds through a carefully orchestrated sequence involving cyanohydrin formation, followed by subsequent hydrolysis under controlled acidic conditions [1].

The cyanohydrin synthesis route demonstrates exceptional utility in constructing the desired dihydroxy functionality with high diastereoselectivity. The process involves initial treatment of 3-hydroxy-3-methyl-2-butanone with hydrogen cyanide to form the corresponding cyanohydrin intermediate, 2,3-dihydroxy-2,3-dimethylbutanonitrile [2]. This intermediate undergoes acid-catalyzed hydrolysis at temperatures ranging from 40 to 50 degrees Celsius, leading to the formation of various intermediates including 2,3-dihydroxy-2,3-dimethylbutanamide before ultimately yielding the target dicarboxylic acid [1] [2].

The mechanistic pathway involves several critical intermediates that have been isolated and characterized. These include 3-chloro-1,2-dihydroxy-2,3-dimethylbutanimine hydrochloride and 3-chloro-1,2-dihydroxy-2,3-dimethylbutanamide, which form through interaction with hydrochloric acid during the hydrolysis process [2]. The reaction proceeds with careful temperature control to prevent unwanted pinacol-pinacolone rearrangements that can lead to decarboxylation and formation of 3-methyl-2-butanone as a byproduct [2].

Advanced diastereoselective hydroxylation techniques have emerged that utilize transition metal catalysts to achieve direct carbon-hydrogen bond functionalization. These approaches employ iron-catalyzed systems that demonstrate remarkable site-selectivity and stereochemical control [3]. The methodology utilizes oxygen as a waste-free oxidant and achieves diastereoselective ratios ranging from 8:1 to greater than 20:1, depending on the specific substrate and reaction conditions employed [3].

Osmium tetroxide-mediated dihydroxylation represents another classical approach for achieving syn-diol formation with exceptional stereochemical control. The Sharpless asymmetric dihydroxylation protocol, employing osmium tetroxide in combination with chiral alkaloid ligands, provides access to enantiomerically enriched products with diastereomeric ratios exceeding 95:5 [4]. This methodology has found extensive application in pharmaceutical intermediate synthesis where precise stereochemical control is paramount.

Contemporary research has focused on developing manganese-catalyzed hydroxylation systems that operate under mild conditions while maintaining high selectivity. These systems typically employ manganese salen complexes and demonstrate diastereomeric ratios ranging from 5:1 to 15:1, making them particularly suitable for fine chemical production applications [4].

Protection/Deprotection Strategies for Vicinal Diols

The protection and deprotection of vicinal diols in the synthesis of 2,3-dihydroxy-2,3-dimethylbutanedioic acid represents a critical aspect of synthetic strategy, particularly when multiple functional group manipulations are required in complex synthetic sequences. The development of efficient protecting group strategies enables selective functionalization while maintaining the integrity of sensitive diol functionalities throughout the synthetic pathway.

Acetonide protection emerges as the most widely utilized strategy for vicinal diol protection in the synthesis of 2,3-dihydroxy-2,3-dimethylbutanedioic acid derivatives. This methodology involves the formation of five-membered cyclic ketals through reaction with acetone under acidic conditions [5] . Recent developments have demonstrated that iodine in combination with dimethoxypropane provides an exceptionally mild and efficient protocol for acetonide formation, achieving yields of 75-90% under neutral reaction conditions .

The acetonide protection strategy offers several distinct advantages including excellent selectivity for 1,2-diols, stability under basic conditions, and straightforward deprotection using aqueous acid treatment . The formation process typically employs para-toluenesulfonic acid as a catalyst in the presence of acetone, with reaction times ranging from several hours to overnight depending on substrate reactivity [5].

Deprotection of acetonide-protected diols proceeds efficiently under mildly acidic conditions using hydrochloric acid or para-toluenesulfonic acid in aqueous solution. The process typically requires heating to 80 degrees Celsius for complete conversion, with reaction times varying based on catalyst loading and substrate structure [5]. Optimized conditions employ 5-10 mole percent catalyst loading and achieve deprotection yields exceeding 84% for most substrates [5].

Benzylidene acetal protection represents an alternative strategy that provides complementary reactivity patterns compared to acetonide protection. This approach utilizes benzaldehyde in combination with para-toluenesulfonic acid to form six-membered cyclic acetals that demonstrate excellent stability under neutral and basic conditions [7]. The formation process typically requires reflux conditions in benzene with azeotropic removal of water using a Dean-Stark apparatus, achieving yields of 80-95% after purification [7].

The benzylidene protection strategy offers unique advantages in terms of oxidative stability and compatibility with various synthetic transformations. Deprotection proceeds efficiently under aqueous acidic conditions with heating, providing access to the free diol functionality when required in subsequent synthetic steps [7].

Silyl ether protection strategies provide an alternative approach for individual hydroxyl group protection rather than cyclic protection of both hydroxyl groups simultaneously. Tert-butyldimethylsilyl chloride in combination with imidazole in dimethylformamide represents the standard protocol, achieving yields of 85-95% under mild conditions [8]. This strategy offers exceptional stability under most reaction conditions while remaining readily cleavable using tetrabutylammonium fluoride in tetrahydrofuran [8].

Carbon-based protecting group strategies utilizing sustainable catalysts have emerged as environmentally benign alternatives for diol protection. Recent research has demonstrated that sulfonate-functionalized carbon materials can efficiently catalyze both acetonide formation and deprotection processes under heterogeneous conditions [5]. These catalysts demonstrate excellent recyclability and eliminate the need for homogeneous acid catalysts, thereby reducing environmental impact and simplifying product purification [5].

Biocatalytic Production Routes

Enzymatic Oxidation of Precursor Compounds

Biocatalytic approaches for the synthesis of 2,3-dihydroxy-2,3-dimethylbutanedioic acid represent a rapidly expanding area of research that leverages the exceptional selectivity and mild reaction conditions characteristic of enzymatic transformations. These methodologies offer significant advantages over traditional chemical synthesis approaches, including enhanced stereoselectivity, reduced environmental impact, and compatibility with renewable feedstock utilization.

Cytochrome P450 monooxygenases constitute the most extensively studied class of enzymes for hydroxylation reactions relevant to 2,3-dihydroxy-2,3-dimethylbutanedioic acid synthesis [9] [10]. These enzymes demonstrate remarkable versatility in catalyzing the selective introduction of hydroxyl groups into organic substrates while maintaining exceptional regio- and stereoselectivity [9]. The CYP102A1 enzyme from Bacillus megaterium, commonly designated as P450 BM3, has emerged as a particularly promising biocatalyst for fatty acid and aromatic compound hydroxylation [9].

The mechanistic pathway of P450-catalyzed hydroxylation involves the formation of a high-valent iron-oxo species that abstracts hydrogen atoms from carbon-hydrogen bonds, followed by rapid oxygen rebound to form the corresponding alcohol [11]. This process requires NADPH as a cofactor and proceeds under mild conditions at temperatures typically ranging from 25 to 37 degrees Celsius [9]. The exceptional selectivity of P450 enzymes enables the targeted functionalization of specific positions within complex molecular architectures [11].

2-Oxoglutarate-dependent hydroxylases represent another important class of enzymes for the biocatalytic synthesis of hydroxylated amino acid derivatives and related compounds [12]. The AEP14369 enzyme from Sulfobacillus thermotolerans has been demonstrated to catalyze threo-beta-selective hydroxylation of L-histidine and L-glutamine with exceptional stereochemical control [12]. This enzyme operates at 35 degrees Celsius and requires iron(II), 2-oxoglutarate, and ascorbate as cofactors [12].

The enzymatic mechanism involves the formation of an iron(IV)-oxo intermediate that abstracts hydrogen atoms from the substrate, followed by hydroxyl radical rebound to generate the hydroxylated product [12]. The threo-beta-selectivity observed with this enzyme system provides access to stereochemically defined hydroxylated building blocks that are challenging to obtain through conventional chemical synthesis approaches [12].

Oxidoreductase enzymes, particularly aryl-alcohol oxidase, have demonstrated exceptional utility in the oxidation of benzylic alcohols and aldehydes to carboxylic acid products [13]. The aryl-alcohol oxidase from fungal sources operates without requiring additional cofactors beyond molecular oxygen, making it an attractive biocatalyst for industrial applications [13]. This enzyme has been successfully employed in the complete oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid, achieving 99% conversion when hydrogen peroxide inhibition is controlled through the addition of catalase [13].

The biocatalytic oxidation process proceeds through sequential oxidation steps, initially converting primary alcohols to aldehydes, followed by further oxidation to carboxylic acids [13]. The key challenge in this system involves managing hydrogen peroxide accumulation, which can inhibit the final oxidation step and limit overall conversion efficiency [13]. Real-time monitoring using proton nuclear magnetic resonance spectroscopy has confirmed that catalase addition enables complete conversion to the dicarboxylic acid product [13].

Alcohol dehydrogenases from Lactobacillus species have proven particularly valuable for the stereoselective reduction of ketones to secondary alcohols and the reverse oxidation of alcohols to ketones [10]. These enzymes demonstrate excellent enantioselectivity and operate under mild aqueous conditions at temperatures ranging from 25 to 45 degrees Celsius [10]. The cofactor requirements typically involve NADH or NADPH, and the enzymes can be readily regenerated using established cofactor recycling systems [10].

The separative bioreactor technology represents an innovative approach for continuous enzymatic synthesis and product recovery in organic acid production [14]. This system simultaneously separates the organic acid product from the biocatalyst as it forms, thereby avoiding product inhibition and enhancing reaction rates [14]. The technology utilizes resin wafer electrodeionization to achieve instantaneous separation of acid products in their free acid form, eliminating the need for neutralization and subsequent acid recovery steps [14].

Engineered enzyme variants have been developed to improve the performance characteristics of natural enzymes for specific synthetic applications [13]. These variants often demonstrate enhanced thermostability, altered substrate specificity, or improved catalytic efficiency compared to their natural counterparts [13]. The development of such variants typically involves directed evolution approaches combined with rational design strategies based on structural analysis of enzyme-substrate interactions [13].

Green Chemistry Approaches in Industrial Synthesis

Green chemistry principles have fundamentally transformed the industrial synthesis of 2,3-dihydroxy-2,3-dimethylbutanedioic acid and related compounds, emphasizing the development of sustainable synthetic methodologies that minimize environmental impact while maintaining economic viability. These approaches integrate the twelve principles of green chemistry into practical manufacturing processes, focusing on waste prevention, atom economy, safer chemical design, and energy efficiency [15].

Atom economy represents a fundamental principle that drives the design of synthetic routes for 2,3-dihydroxy-2,3-dimethylbutanedioic acid synthesis [16]. This concept emphasizes the maximization of reactant atom incorporation into the final product while minimizing byproduct formation [15]. Contemporary synthetic approaches increasingly favor direct functionalization reactions and one-pot multicomponent reactions that achieve high atom economy values [17]. These methodologies typically target E-factors below 5, representing substantial improvements over traditional synthetic approaches [16].

The implementation of atom-economical synthesis strategies involves the development of catalytic processes that minimize the use of stoichiometric reagents [16]. Transition metal catalysts enable the direct functionalization of carbon-hydrogen bonds, eliminating the need for pre-functionalized starting materials and reducing overall waste generation [16]. Metathesis reactions have emerged as particularly attractive alternatives to traditional approaches such as Wittig reactions, as they generate fewer byproducts and operate under catalytic rather than stoichiometric conditions [16].

Safer solvent selection constitutes another critical aspect of green chemistry implementation in industrial synthesis [18] [15]. Water has emerged as the preferred solvent for many synthetic transformations due to its environmental benignity and compatibility with biological systems [17]. Aqueous aldol condensations and related carbon-carbon bond forming reactions have been successfully developed that operate efficiently in water while eliminating the need for organic solvents [17].

Supercritical carbon dioxide represents an innovative solvent alternative that offers unique advantages for specific synthetic applications [18]. This solvent provides tunable properties through pressure and temperature adjustment and leaves no solvent residues upon depressurization [18]. Supercritical carbon dioxide has proven particularly valuable for extraction processes in pharmaceutical manufacturing, enabling the selective isolation of target compounds while ensuring product purity [18].

Ionic liquids constitute another class of green solvents that have found application in organic synthesis [18]. These materials offer negligible vapor pressure, thermal stability, and tunable properties through anion and cation selection [18]. While ionic liquids require careful consideration of their synthesis and disposal, they provide unique reaction environments that can enhance selectivity and enable novel synthetic transformations [18].

Catalysis represents a cornerstone of green chemistry implementation, enabling reactions to proceed under milder conditions while reducing energy consumption and waste generation [16] [15]. Heterogeneous catalysts offer particular advantages in terms of recyclability and ease of separation from reaction products [16]. Carbon-based catalysts functionalized with sulfonate groups have demonstrated exceptional performance in diol protection and deprotection reactions, achieving high conversion yields while maintaining catalyst recyclability [5].

Biocatalysis integration represents an increasingly important aspect of green chemistry approaches [9]. Enzymatic transformations operate under mild conditions, demonstrate exceptional selectivity, and utilize renewable feedstocks [9]. The development of robust enzyme variants through protein engineering has expanded the scope of biocatalytic applications, enabling the synthesis of complex molecules under environmentally benign conditions [9].

Energy efficiency considerations drive the development of synthetic methodologies that operate under ambient conditions or utilize alternative energy sources [15]. Microwave-assisted synthesis has proven particularly effective for protection and deprotection reactions, achieving significant reductions in reaction times while maintaining high yields [8]. Microwave heating enables precise temperature control and rapid heating rates that can enhance reaction selectivity and minimize side product formation [8].

Renewable feedstock utilization represents a strategic priority for sustainable chemical manufacturing [15]. Biomass-derived starting materials offer the potential to reduce dependence on petroleum-based feedstocks while maintaining synthetic versatility [19]. The conversion of biomass components to dicarboxylic acids has emerged as a particularly active area of research, with various thermocatalytic and biocatalytic approaches under development.

Process optimization through machine learning algorithms represents an emerging approach for enhancing the efficiency of green chemistry implementations [19]. These algorithms can identify optimal reaction conditions, predict reaction outcomes, and suggest efficient synthetic routes while minimizing trial-and-error experimentation [19]. The integration of process analytical technology enables real-time monitoring and control of synthetic processes, facilitating the optimization of reaction parameters for maximum efficiency and minimal environmental impact [16].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant